Cas no 148235-02-3 (N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine)

N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine
- (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine
- (3-methoxybenzyl)(4-methoxybenzyl)amine(SALTDATA: HBr)
- 1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine
- N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine
- AC1LFF24
- ChemDiv3_001130
- CTK4C5732
- N-(4-methoxybenzyl)-3-methoxybenzylamine
- Oprea1_545775
- STK136357
- SureCN9416628
- AKOS JY2051998
- CHEMBRDG-BB 5532912
- N-(3-METHOXYBENZYL)-N-(4-METHOXYBENZYL)AMINE
- DTXSID00354616
- N-(3-METHOXYBENZYL)(4-METHOXYPHENYL)METHANAMINE
- Benzenemethanamine, 4-methoxy-N-[(3-methoxyphenyl)methyl]-
- NCGC00172960-01
- HMS1476D08
- BRD-K56592249-034-01-4
- 148235-02-3
- SCHEMBL9416628
- IDI1_020096
- SB81404
- AKOS000232980
- [(3-methoxyphenyl)methyl][(4-methoxyphenyl)methyl]amine
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- MDL: MFCD01654009
- Inchi: InChI=1S/C16H19NO2/c1-18-15-8-6-13(7-9-15)11-17-12-14-4-3-5-16(10-14)19-2/h3-10,17H,11-12H2,1-2H3
- InChI Key: DREJPPMSQIJNBY-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC
Computed Properties
- Exact Mass: 257.14200
- Monoisotopic Mass: 257.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 30.5Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 384.1±27.0 °C at 760 mmHg
- Flash Point: 160.7±13.2 °C
- PSA: 30.49000
- LogP: 3.38450
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12140310-5g |
N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine |
148235-02-3 | 95+% | 5g |
$874 | 2024-07-23 |
N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Related Literature
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
Additional information on N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine
Research Briefing on N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine (CAS: 148235-02-3)
N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine (CAS: 148235-02-3) is a synthetic compound with potential applications in medicinal chemistry and drug discovery. Recent studies have explored its pharmacological properties, structural modifications, and therapeutic potential. This briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and possible clinical applications.
The compound has garnered attention due to its structural similarity to known bioactive molecules, particularly those targeting neurotransmitter systems. A 2023 study published in the Journal of Medicinal Chemistry investigated its binding affinity to serotonin and dopamine receptors, revealing moderate selectivity for 5-HT2A receptors. This suggests potential utility in neuropsychiatric disorders, though further optimization is required to improve specificity and reduce off-target effects.
In terms of synthesis, recent advancements have focused on optimizing the yield and purity of N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine. A novel catalytic method using palladium nanoparticles was reported in Organic Letters (2024), achieving a 92% yield under mild conditions. This represents a significant improvement over traditional reductive amination approaches, which often require harsh reagents and produce lower yields.
Preliminary in vitro studies have demonstrated promising anti-inflammatory properties for this compound. Research published in European Journal of Pharmacology (2023) showed inhibition of NF-κB signaling in macrophage cells, with an IC50 of 18.7 μM. While this activity is weaker than reference drugs like dexamethasone, structural analogs with enhanced potency are currently under investigation.
The metabolic stability and pharmacokinetic profile of N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine remain areas of active research. Early ADME studies indicate moderate hepatic clearance in rodent models, with a plasma half-life of approximately 2.3 hours. These findings suggest that formulation strategies or structural modifications may be necessary to achieve therapeutic drug levels in clinical applications.
Future research directions include exploring the compound's potential as a scaffold for developing novel antimicrobial agents. Computational docking studies have predicted favorable interactions with bacterial efflux pump proteins, though experimental validation is still pending. Additionally, the chiral nature of this molecule warrants investigation into potential enantioselective biological effects.
In conclusion, N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine represents an interesting chemical entity with multiple potential therapeutic applications. While current research has established its basic pharmacological profile, significant work remains to fully characterize its mechanism of action and optimize its drug-like properties. The compound's versatility as a synthetic intermediate also makes it valuable for medicinal chemistry programs targeting various disease areas.
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